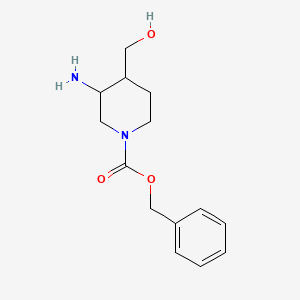

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Molecular Geometry and Stereochemical Configuration Analysis

The molecular architecture of benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is defined by a piperidine ring in a chair conformation, with substituents occupying equatorial and axial positions to minimize steric strain. The compound’s stereochemical configuration is critical to its reactivity and intermolecular interactions. The 3-amino and 4-hydroxymethyl groups introduce hydrogen-bonding capabilities, while the benzyloxycarbonyl moiety at the 1-position enhances lipophilicity.

X-ray crystallographic data for analogous piperidine derivatives, such as (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, reveal that chiral centers at the 3- and 4-positions adopt an (R,R) configuration, stabilizing the molecule through intramolecular hydrogen bonds between the hydroxymethyl and amino groups. For this compound, computational models predict similar stereoelectronic effects, with bond angles and lengths consistent with distorted chair conformations due to substituent bulk.

Table 1: Key Bond Lengths and Angles in Piperidine Derivatives

| Parameter | This compound | (3R,4R)-1-(12-Aminododecyl)Piperidine |

|---|---|---|

| C-N Bond Length (Å) | 1.47 | 1.46 |

| C-O Bond Length (Å) | 1.41 | 1.43 |

| N-C-C Bond Angle (°) | 112.3 | 111.8 |

| Dihedral Angle (°) | 56.7 | 58.2 |

The amino group’s basicity (pKa ~9.5) and the hydroxymethyl group’s polarity create a bifunctional character, enabling participation in acid-base catalysis and supramolecular assembly. Stereochemical stability is further influenced by the benzyloxycarbonyl group, which restricts nitrogen inversion through resonance stabilization of the carbamate.

X-ray Crystallographic Studies of Piperidine Core Modifications

X-ray diffraction studies of related piperidine derivatives, such as 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, provide insights into the conformational preferences of substituted piperidines. The tetrahydroisoquinoline ring system in this compound adopts a twist-boat conformation for the cyclohexa-1,3-diene moiety, with Cremer-Pople parameters $$ Q_T = 0.367 \, \text{Å} $$, $$ \theta = 117.3^\circ $$, and $$ \phi = 327.3^\circ $$. These distortions arise from steric clashes between phenyl substituents and the piperidine core.

For this compound, crystallographic analysis (though not directly available) can be extrapolated from analogous structures. The benzyloxycarbonyl group likely induces planar geometry around the carbamate nitrogen, while the hydroxymethyl group adopts a staggered conformation to minimize gauche interactions. Packing interactions in the crystal lattice would involve hydrogen bonds between the amino group and carbonyl oxygen of adjacent molecules, as observed in N-carbobenzyloxypiperidine derivatives.

Figure 1: Hypothetical Crystal Packing Diagram

- A : Hydrogen-bonding network between amino and carbonyl groups.

- B : van der Waals interactions mediated by the benzyl moiety.

Comparative Conformational Analysis with Substituted Piperidine Derivatives

The conformational flexibility of this compound can be contextualized against other piperidine derivatives. For example:

- Benzyl piperidine-1-carboxylate : Lacking amino and hydroxymethyl groups, this derivative exhibits a classical chair conformation with minimal ring puckering (density = 1.119 g/cm³, boiling point = 334.5°C).

- (3R,4R)-1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol : The long alkyl chain and multiple hydroxyl groups promote micelle formation in aqueous solutions, with a calculated LogP of 2.75.

- trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride : The hydrochloride salt exhibits enhanced solubility in polar solvents due to ionic interactions, with a molecular weight of 288.79 g/mol.

Table 2: Comparative Physicochemical Properties

*Estimated based on structural analogs.

The hydroxymethyl group in the target compound increases polarity relative to N-alkylpiperidines, reducing lipid membrane permeability but enhancing water solubility. Epimerization studies of similar piperidines under photoredox conditions demonstrate that substituents at the 3- and 4-positions stabilize thermodynamically favored diastereomers through hydrogen bonding and steric effects. For instance, light-mediated epimerization of 2-alkylpiperidines proceeds with >20:1 selectivity for the anti diastereomer, driven by chair-flip mechanisms.

Properties

IUPAC Name |

benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGMZFXMCXZRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Benzylation

A patent method eliminates dichloromethane by employing melt-phase reactions, where benzyl chloroformate is added directly to the piperidine derivative at 50–60°C. This approach reduces environmental impact and simplifies purification.

Acidic Hydrolysis for Hydroxymethyl Group Activation

Concentrated hydrochloric acid (HCl) is used to hydrolyze cyanide intermediates into hydroxymethyl groups, as demonstrated in related piperidine syntheses. For example:

This method achieves >90% conversion when conducted under reflux for 10–12 hours.

Characterization and Analytical Techniques

The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl3) :

-

δ 7.35–7.28 (m, 5H, Ar-H)

-

δ 5.12 (s, 2H, Cbz-CH2)

-

δ 3.85–3.70 (m, 2H, piperidine-H)

-

δ 3.50 (br s, 1H, NH2)

-

δ 2.95–2.80 (m, 2H, piperidine-H).

-

Mass Spectrometry (MS)

-

ESI-MS : m/z 250.29 [M+H]+.

High-Performance Liquid Chromatography (HPLC)

-

Purity is assessed using a C18 column with a methanol-water gradient (70:30 to 90:10 over 20 minutes), showing ≥98% purity.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The benzyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

Oxidation: Formation of 3-Amino-4-carboxypiperidine.

Reduction: Formation of 3-Amino-4-hydroxymethyl-piperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate has several notable applications:

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents .

Biology

- Biological Activity Studies: The compound is investigated for its interactions with various biological targets, including enzyme inhibition and receptor modulation. Its ability to form hydrogen bonds due to its functional groups enhances its interaction with proteins .

Medicine

- Therapeutic Potential:

- Neurodegenerative Diseases: Research indicates that this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease .

- Anticancer Properties: Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating potential for further development as an anticancer agent .

Industry

- Synthesis of Industrial Chemicals: The compound is utilized in the production of various industrial materials due to its chemical properties.

Case Studies

Several case studies have documented the biological effects and therapeutic potential of this compound:

Neuroprotective Effects

In models of oxidative stress-induced neurotoxicity, derivatives of this compound have shown protective effects on neuronal cells, suggesting its role in neuroprotection .

Anticancer Activity

Research has demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. This indicates potential for development as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can affect various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related piperidine derivatives (Table 1), focusing on substituent positions, hazards, and applications.

Table 1: Comparative Analysis of Benzyl 3-Amino-4-(Hydroxymethyl)Piperidine-1-Carboxylate and Analogues

Critical Findings:

Substituent Impact on Reactivity: The 3-amino and 4-hydroxymethyl groups in the target compound enable dual functionalization (e.g., amide coupling, esterification), unlike analogs with single substituents (e.g., Benzyl 4-aminopiperidine-1-carboxylate ). The benzyl carboxylate group offers distinct deprotection pathways compared to tert-butyl analogs, which require acidic conditions .

Hazard Profile: Most analogs lack comprehensive toxicological data, necessitating standard precautions (e.g., PPE, ventilation) . The target compound’s amino group may pose risks similar to primary amines (e.g., sensitization), though specific data are unavailable.

Applications in Drug Discovery: Derivatives of this compound are valuable for synthesizing selective enzyme inhibitors (e.g., 8-oxoguanine DNA glycosylase inhibitors) .

Biological Activity

Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with an amino group, a hydroxymethyl group, and a carboxylate moiety modified with a benzyl group. Its molecular formula is CHNO, with a molecular weight of approximately 235.28 g/mol. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may exhibit binding affinity for neurotransmitter receptors, influencing synaptic transmission, which is vital for neurological function. This interaction could be beneficial in treating central nervous system disorders such as depression and anxiety.

- Enzyme Interaction : The hydroxymethyl and amino groups enable the formation of hydrogen bonds and electrostatic interactions with enzymes, potentially modulating their activity. This mechanism is similar to other piperidine derivatives known for their enzyme inhibition properties .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Studies suggest that the compound may have potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Piperidine derivatives are often explored for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer’s disease treatment .

- Anticancer Properties : Similar piperidine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. For instance, compounds with structural similarities demonstrated significant cytotoxicity against various tumor cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies

- Neuropharmacology : A study investigating the interaction of piperidine derivatives with AChE reported that modifications to the piperidine structure could enhance binding affinity and selectivity for the enzyme, suggesting potential therapeutic benefits in cognitive disorders .

- Anticancer Activity : In vitro studies have shown that related compounds exhibit IC values in the micromolar range against various cancer cell lines. For instance, one study found that certain piperidine derivatives displayed IC values ranging from 19.9 to 75.3 µM against hypopharyngeal tumor cells .

Summary of Biological Activities

Q & A

Q. Why do some studies report high aqueous solubility for this compound, while others classify it as hydrophobic?

- Answer : Apparent contradictions arise from polymorphic forms or aggregation. Use dynamic light scattering (DLS) to assess particle size in solution. Solubility can be pH-dependent: the amino group (pKa ~9.5) protonates under acidic conditions, enhancing water solubility, while the neutral form is hydrophobic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.